Product packaging for Phenyl acetate-d5(Cat. No.:CAS No. 22705-26-6)

Phenyl acetate-d5

Cat. No.: B124410
CAS No.: 22705-26-6
M. Wt: 141.18 g/mol
InChI Key: IPBVNPXQWQGGJP-VIQYUKPQSA-N
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Description

Stable isotope labeling is a powerful technique that has become a cornerstone of modern scientific research, enabling detailed investigation into the complex dynamics of chemical and biochemical systems. metwarebio.com By leveraging the unique physical properties of isotopes, scientists can trace molecular pathways, quantify metabolic fluxes, and elucidate reaction mechanisms with high precision. metwarebio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B124410 Phenyl acetate-d5 CAS No. 22705-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVNPXQWQGGJP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Kinetic Isotope Effects Kie Using Phenyl Acetate D5

Tracing Metabolic Pathways

As a labeled compound, Phenyl Acetate-d5 can be introduced into biological systems to trace the metabolic fate of phenyl acetate (B1210297). medchemexpress.com Phenyl acetate itself is a metabolite of compounds like phenylbutyrate and phenylethylamine. pharmaffiliates.commedchemexpress.com By tracking the appearance of deuterated metabolites, researchers can elucidate complex biochemical pathways. For instance, it can be used to study how aromatic compounds influence cellular processes.

Disease-Related Research

Research has indicated that phenyl acetate levels can be associated with certain diseases, such as some forms of depression and cancer. medchemexpress.comclearsynth.com this compound can be used as a standard to accurately measure the concentration of endogenous phenyl acetate in biological samples (e.g., urine), which may serve as a biomarker for these conditions. medchemexpress.commedchemexpress.com

Utility in Environmental Analysis

Tracer for Pollutant Degradation

In studies of environmental contamination, this compound can be used as a tracer to follow the degradation pathways of phenyl acetate (B1210297) and related aromatic pollutants in soil and water. abu.edu.ng Its distinct mass allows it to be differentiated from naturally occurring compounds.

Internal Standard for Quantifying Volatile Organic Compounds (VOCs)

This compound is utilized as an internal standard in methods for analyzing volatile organic compounds (VOCs) in environmental samples, such as drinking water. epa.gov The use of isotopically labeled standards like Atrazine-d5 is specified in certain EPA methods for the analysis of pesticides and other contaminants in water. lcms.cz This ensures the accuracy and reliability of the quantitative results.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Phenyl Acetate-d5 in laboratory settings?

  • Synthesis : this compound is typically synthesized via acid-catalyzed esterification using deuterated acetic acid (CH₃COOD) and phenol-d5 under controlled conditions to ensure isotopic incorporation. The reaction is monitored for completion using thin-layer chromatography (TLC) or deuterium NMR to confirm deuterium substitution at specified positions .
  • Characterization : Key techniques include:

  • NMR Spectroscopy : Proton NMR reveals the absence of signals at deuterated positions (e.g., aromatic protons in phenol-d5), while ¹³C NMR confirms ester bond formation .
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion cluster pattern (M⁺, M+1, etc.) to verify isotopic purity (>99 atom% D) .
  • Infrared (IR) Spectroscopy : C=O stretching frequencies (~1740 cm⁻¹) and C-D vibrations (~2100–2200 cm⁻¹) confirm structural integrity .

Q. How is this compound utilized as an internal standard in analytical techniques such as mass spectrometry or chromatography?

  • Role in Quantification : As a deuterated internal standard, it compensates for matrix effects and instrument variability in LC-MS/MS or GC-MS by co-eluting with non-deuterated analogs, enabling precise quantification via isotope dilution .
  • Methodological Protocol :

Spiking : Add a known concentration of this compound to samples before extraction.

Calibration : Construct standard curves using analyte-to-internal standard peak area ratios.

Validation : Assess recovery rates (85–115%) and limit of quantification (LOQ) in complex matrices (e.g., biological fluids) .

Q. What are the key considerations for ensuring isotopic purity and stability of this compound during experimental storage and handling?

  • Storage : Store in airtight, light-resistant containers at –20°C to minimize deuterium exchange with ambient moisture.
  • Stability Testing : Periodically analyze via MS or NMR to detect isotopic dilution. For example, a >1% decrease in deuterium content over six months indicates compromised stability .
  • Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox) during experimental workflows to prevent H/D exchange .

Advanced Research Questions

Q. How do secondary isotope effects influence the kinetic parameters of reactions involving this compound compared to its non-deuterated counterpart?

  • Mechanistic Insights : Deuterium substitution alters vibrational frequencies and zero-point energy, affecting activation barriers. For example, in ester hydrolysis, deuterium at β-positions (C-D bonds adjacent to the reaction center) reduces the rate constant (k_H/k_D ≈ 1.1–1.3) due to increased bond strength .
  • Experimental Validation : Competitive pyrolysis studies comparing C₂H₄ and C₂D₄ release from deuterated/non-deuterated esters provide precise isotope effect measurements (e.g., ΔΔG‡ ≈ 0.5–1.0 kcal/mol) .

Q. What methodological strategies are recommended for reconciling discrepancies between experimental data and computational simulations (e.g., DFT) when studying deuterium isotope effects in ester hydrolysis reactions?

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve agreement with experimental kinetic data by better modeling electron correlation effects in deuterated systems .
  • Error Analysis :

  • Compare computed vs. experimental ΔG‡ values; deviations >2 kcal/mol suggest inadequate treatment of dispersion forces or solvent effects.
  • Adjust basis sets (e.g., cc-pVTZ) and include implicit solvation models (e.g., COSMO) for aqueous reactions .

Q. What experimental design frameworks (e.g., CCD, PICOT) are most effective for optimizing analytical protocols using deuterated standards like this compound in complex biological matrices?

  • Central Composite Design (CCD) : Optimizes LC-MS parameters (e.g., column temperature, gradient slope) to maximize signal-to-noise ratios. For example, a 3-factor CCD identified optimal ion-pairing reagent concentration (10 mM) for separating this compound from endogenous metabolites .
  • PICOT Framework :

  • Population : Target analytes (e.g., ester metabolites in plasma).
  • Intervention : Use of this compound as an internal standard.
  • Comparison : Non-deuterated vs. deuterated quantification accuracy.
  • Outcome : LOQ ≤1 ng/mL.
  • Time : Method validation over 30 runs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in isotopic purity assessments between MS and NMR data for this compound?

  • Root Cause : MS may overestimate purity due to isobaric interference, while NMR detects localized deuteration (e.g., incomplete aromatic H/D exchange).
  • Resolution :

Cross-Validation : Combine ²H NMR (quantifies site-specific deuteration) with high-resolution MS (e.g., Orbitrap) for global isotopic analysis .

Synthetic Adjustment : Prolong reaction times or use excess deuterated reagents to ensure >99% isotopic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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